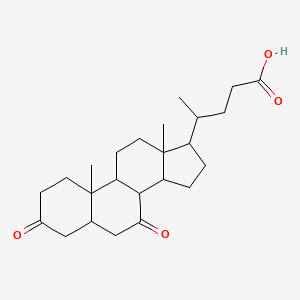

3,7-Diketo-5beta-cholan-24-oic acid

Description

Nomenclature and Classification within Bile Acid Chemistry

3,7-Diketo-5beta-cholan-24-oic acid is known by several synonyms, including 3,7-Diketocholanic acid, 5beta-Cholanic acid-3,7-dione, and dehydrochenodeoxycholic acid. chemicalbook.comsimsonpharma.com Its systematic chemical name is (R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-3,7-dioxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid. simsonpharma.comsimsonpharma.com

From a classification standpoint, it is categorized as a bile acid, a family of steroids synthesized in the liver from cholesterol. chemicalbook.combiosynth.com Specifically, it is a diketo-substituted derivative of 5-beta-cholanic acid. sigmaaldrich.com The "5-beta" designation refers to the cis-fusion of the A and B rings of the steroid nucleus, a characteristic feature of the major human bile acids. The "3,7-diketo" prefix indicates the presence of ketone groups at the third and seventh carbon positions, and the "cholan-24-oic acid" suffix denotes a 24-carbon carboxylic acid derived from cholane (B1240273).

This compound is formed through the oxidation of other bile acids, such as cholic acid. lookchem.com Its structure plays a crucial role in its biochemical functions, including the emulsification of dietary fats in the small intestine. lookchem.combiosynth.com

Historical Context of its Discovery and Early Research

The study of bile acids dates back to the 19th century, with the isolation of cholic acid in 1848. The subsequent identification and characterization of various bile acid derivatives, including 3,7-Diketo-5beta-cholan-24-oic acid, have been integral to understanding their physiological roles.

Research has demonstrated that this compound is not only a product of bile acid metabolism but also a potential signaling molecule in various metabolic pathways that regulate cholesterol and glucose. lookchem.com Furthermore, scientific investigations have explored its utility as a biomarker for liver and metabolic disorders, as its levels can be indicative of disease states. lookchem.com

Properties

IUPAC Name |

4-(10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-19,22H,4-13H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOKJGQHLHXYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic and Metabolic Pathways of 3,7 Diketo 5beta Cholan 24 Oic Acid

Endogenous Biogenesis and Precursor Relationships

3,7-Diketo-5beta-cholan-24-oic acid, also known as 3,7-diketocholanic acid, is a bile acid derivative. lookchem.comchemicalbook.com Bile acids are naturally occurring steroid acids primarily found in the bile of mammals. biosynth.comebi.ac.uk They are synthesized from cholesterol in the liver and play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. ontosight.ai

Formation through Oxidation of Cholic Acid Pathways

3,7-Diketo-5beta-cholan-24-oic acid can be formed through the oxidation of cholic acid. lookchem.com Cholic acid is a primary bile acid, meaning it is synthesized directly from cholesterol in the liver. wikipedia.org Along with chenodeoxycholic acid, it is one of the two major bile acids produced by the liver. wikipedia.org The conversion of cholic acid to 3,7-Diketo-5beta-cholan-24-oic acid involves oxidation reactions that modify the hydroxyl groups on the steroid nucleus.

Role of Primary Bile Acids (e.g., Chenodeoxycholic Acid) in its Metabolic Genesis

Primary bile acids, such as chenodeoxycholic acid, are key precursors in the metabolic pathways that can lead to the formation of 3,7-Diketo-5beta-cholan-24-oic acid. ontosight.aiwikipedia.org Chenodeoxycholic acid is synthesized from cholesterol in the liver and is a major component of the bile acid pool. metabolon.com The metabolic transformation of chenodeoxycholic acid can involve oxidation steps that result in the formation of keto groups at positions 3 and 7 of the cholan-24-oic acid structure, yielding 3,7-Diketo-5beta-cholan-24-oic acid.

Microbial Biotransformation and Gut Microbiome Interactions

The gut microbiome plays a significant role in the biotransformation of bile acids, including the pathways leading to 3,7-Diketo-5beta-cholan-24-oic acid.

Deconjugation and Oxidation/Reduction by Intestinal Microflora

Primary bile acids secreted into the intestine are often conjugated with amino acids like glycine (B1666218) or taurine. The intestinal microflora can deconjugate these bile acids, making them available for further transformations. nih.gov Subsequently, gut bacteria can perform oxidation and reduction reactions on the hydroxyl groups of the bile acid steroid nucleus. These microbial enzymatic activities are crucial for the conversion of primary bile acids into a diverse array of secondary and other modified bile acids, including the formation of diketo derivatives like 3,7-Diketo-5beta-cholan-24-oic acid. The composition and activity of the gut microbiota can therefore significantly influence the levels of this compound. nih.govmdpi.com

Transformations by Specific Microbial Strains (e.g., Basidiomycetes)

Specific microbial strains are known to be involved in the transformation of bile acids. While the direct transformation of primary bile acids to 3,7-Diketo-5beta-cholan-24-oic acid by Basidiomycetes is not extensively detailed in the provided context, it is known that various microorganisms possess the enzymatic machinery to carry out such conversions. For instance, certain bacteria are known to have sulfotransferase activity that can modify cholesterol. nih.gov The metabolic activities of specific gut bacteria, such as Bacteroides, can influence the pool of bile acid derivatives. nih.gov Further research into the specific enzymatic pathways of various microbial phyla, including Basidiomycetes, would provide a more complete picture of their role in the biotransformation of bile acids.

Enzymatic Mechanisms and Chemical Syntheses of 3,7 Diketo 5beta Cholan 24 Oic Acid and Derivatives

Enzymatic Regulation of Keto-Group Interconversions

The reversible transformation between hydroxyl and keto groups on the cholanoid skeleton is a key feature of bile acid metabolism, primarily orchestrated by a class of enzymes known as hydroxysteroid dehydrogenases (HSDHs).

Hydroxysteroid dehydrogenases are critical enzymes that catalyze the NAD(P)+/NAD(P)H-dependent oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus. researchgate.net In the context of 3,7-Diketo-5beta-cholan-24-oic acid, the activities of 3α-HSD and 7α-HSD are of paramount importance.

The formation of 3,7-Diketo-5beta-cholan-24-oic acid can occur through the oxidation of primary bile acids like chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid). This process involves the enzymatic conversion of the hydroxyl groups at both the C-3 and C-7 positions into keto groups. For instance, certain strains of intestinal bacteria, such as Clostridium limosum, possess inducible NADP-dependent 7α/7β-hydroxysteroid dehydrogenase and NAD-dependent 7α-hydroxysteroid dehydrogenase, which are active on both conjugated and unconjugated bile acids. nih.gov The extent of this oxidoreduction varies for different hydroxyl groups, with the 3α-hydroxyl group of deoxycholic acid showing a higher fractional conversion rate compared to the 7α-hydroxyl group of cholic acid in the human enterohepatic circulation. nih.gov

Biocatalysis using isolated enzymes or whole-cell systems offers a powerful tool for the specific modification of bile acids. The reduction of the keto groups in 3,7-Diketo-5beta-cholan-24-oic acid can be achieved with high regio- and stereoselectivity.

For example, 3α-hydroxysteroid dehydrogenases (3α-HSDs) have been identified as key enzymes in the stereospecific reduction of 3-oxo-bile acids. nih.gov These enzymes preferentially catalyze the reduction of the 3-keto group to a 3α-hydroxyl group, demonstrating a marked preference for NADPH as a cofactor and functioning optimally at a neutral pH. nih.gov This stereospecificity is crucial as the orientation of the hydroxyl group (α or β) significantly impacts the biological activity of the bile acid. Similarly, the reduction of the 7-oxo group can be achieved stereospecifically to yield either a 7α- or 7β-hydroxyl group, depending on the enzyme used. For instance, the reduction of a 7-keto steroid with dichloroaluminum hydride has been shown to produce the 7β-hydroxy derivative in a highly stereoselective manner. researchgate.net

The ability to selectively reduce one keto group in the presence of another is a hallmark of regioselective biocatalysis. This allows for the synthesis of specific hydroxy-keto bile acids, which are valuable intermediates in the synthesis of more complex bile acid derivatives.

Advanced Chemical Synthetic Methodologies

The chemical synthesis of 3,7-Diketo-5beta-cholan-24-oic acid and its derivatives relies on the strategic manipulation of the functional groups present on the bile acid scaffold.

Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) and chenodeoxycholic acid are common starting materials for the synthesis of 3,7-Diketo-5beta-cholan-24-oic acid. The synthesis involves the selective oxidation of the hydroxyl groups at the C-3 and C-7 positions.

One approach involves the protection of the hydroxyl group at C-12 of cholic acid, followed by the oxidation of the unprotected C-3 and C-7 hydroxyl groups. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of cholic acid can lead to the formation of 3,7-diketo-5β-cholan-24-oic acid. lookchem.com A related synthesis of 3,7-dioxo-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic acid has been achieved using bleach (aqueous hypochlorite (B82951) solution) as the oxidant. whiterose.ac.uk

The synthesis often requires a multi-step process involving protection, oxidation, and deprotection steps to achieve the desired product with high yield and purity. nih.gov

The presence of multiple hydroxyl groups with similar reactivity on the bile acid nucleus necessitates the use of regioselective protection and derivatization strategies. The ability to selectively protect one or more hydroxyl groups allows for the specific modification of the remaining ones. researchgate.net

A variety of protecting groups can be used, with their selection depending on the specific reaction conditions. researchgate.net For example, the 12α-hydroxyl group of cholic acid can be regioselectively protected as a trifluoroacetate. rsc.orgrsc.org This allows for the subsequent oxidation of the 3α- and 7α-hydroxyl groups. The choice of protecting group and the reaction conditions are critical for achieving high regioselectivity.

Furthermore, the carboxyl group at C-24 can also be protected, often as an ester, to prevent its participation in undesired side reactions during the modification of the steroid nucleus. rsc.org These derivatization strategies are fundamental to the synthesis of a wide range of bile acid derivatives with tailored properties.

The isomerization from the 5β to the 5α configuration can be achieved through chemical methods. One such method involves an Oppenauer oxidation of a 3-hydroxy-Δ5-steroid, which can lead to a mixture of 5α and 5β isomers. The synthesis of 5α-cholanic acid from cholesterol, for instance, involves steps that can be adapted to achieve this isomerization. youtube.com The conversion typically proceeds through an enol or enolate intermediate, allowing for the change in stereochemistry at the C-5 position. The specific reaction conditions, including the choice of base and solvent, can influence the ratio of the resulting isomers. This transformation allows for the generation of the allo-series of bile acids, which often exhibit distinct biological properties compared to their 5β-counterparts.

Development of Analogues for Structure-Function Studies

To investigate the relationship between the molecular structure of 3,7-diketo-5beta-cholan-24-oic acid and its biological activity, various analogues have been synthesized. These studies are pivotal in understanding how specific structural modifications influence the compound's interaction with biological targets, such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1).

The enzymatic synthesis of analogues of 3,7-diketo-5beta-cholan-24-oic acid often involves the use of hydroxysteroid dehydrogenases (HSDHs). These enzymes catalyze the stereospecific oxidation of hydroxyl groups to ketones and the reduction of ketones to hydroxyl groups on the steroid nucleus.

For instance, the epimerization of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA) proceeds through a 7-oxo intermediate, which is structurally related to 3,7-diketo-5beta-cholan-24-oic acid. This biotransformation is carried out by the sequential action of 7α- and 7β-HSDHs. researchgate.net Specifically, NAD(H)-dependent 7α-hydroxysteroid dehydrogenase catalyzes the oxidation of CDCA to 7-oxolithocholic acid. researchgate.net

Furthermore, studies with Ruminococcus sp. isolated from human intestine have demonstrated the presence of 3β-HSDH and 7β-HSDH. These enzymes can reduce dehydrocholic acid (3,7,12-trioxo-5beta-cholan-24-oic acid) to 3β,7β-dihydroxy-12-oxo-5β-cholanic acid, highlighting the capability of microbial enzymes to produce various keto- and hydroxy-bile acid derivatives. nih.gov A one-pot enzymatic process has been developed for the conversion of hyocholic acid to ω-muricholic acid, which also proceeds through a 7-oxo intermediate and utilizes a library of 7α- and 7β-HSDHs. d-nb.info

Chemical synthesis provides a versatile platform for creating a wide array of analogues with specific modifications. A common strategy involves the selective oxidation of the hydroxyl groups of a parent bile acid. For example, the synthesis of a 3α,7α,14α-trihydroxy-5β-cholan-24-oic acid analogue involved the oxidation of a diol with pyridinium (B92312) dichromate adsorbed on activated alumina (B75360) to form a 7-ketone. nih.gov

Another approach involves a diacylation-selective hydrolysis procedure to yield 7-acyl derivatives of cheno- and ursodeoxycholic acids. nih.gov More complex modifications have also been achieved, such as the synthesis of 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid. This synthesis involved protecting the 3α-hydroxyl group, oxidizing the 7β-hydroxyl group to a ketone using chromium trioxide (CrO3), followed by a Grignard reaction to introduce the methyl group. researchgate.net

The development of analogues has been instrumental in elucidating the structural requirements for activity at bile acid receptors. For example, studies on the farnesoid X receptor (FXR) have revealed the importance of specific functional groups and their stereochemistry. While chenodeoxycholic acid (CDCA) is a potent endogenous FXR agonist, modifications can dramatically alter this activity. nih.gov

The synthesis and evaluation of various derivatives have shown that even minor structural changes can convert an agonist into an antagonist or modulate its activity between different receptors. For instance, certain synthetic bile acid derivatives have been identified as dual FXR antagonists and GPBAR1 agonists. nih.gov The removal of the C-3 hydroxyl group on some bile acid scaffolds has been shown to abolish activity towards GPBAR1 while retaining FXR transactivation. nih.gov

The following table presents data on the biological activity of selected analogues of 3,7-diketo-5beta-cholan-24-oic acid and related compounds, illustrating the impact of structural modifications on their function.

Table 1: Biological Activity of Selected Bile Acid Analogues

| Compound Name | Modification from Parent Compound | Biological Activity | Reference |

|---|---|---|---|

| (E)-7-Ethylidene-lithocholic Acid (7-ELCA) | Introduction of an ethylidene group at C-7 of lithocholic acid | Potent dual FXR antagonist and GPBAR1 agonist | nih.gov |

| Glycine-β-muricholic acid (Gly-MCA) | Glycine (B1666218) conjugate of β-muricholic acid | FXR antagonist | nih.gov |

| Tauro-ursodeoxycholic acid (TUDCA) | Taurine conjugate of ursodeoxycholic acid | Weak FXR antagonist (IC50 = 75.1 µM) | nih.gov |

| 3-Deoxy-chenodeoxycholic acid derivatives | Removal of the C-3 hydroxyl group from CDCA scaffold | Retain FXR transactivation but lose GPBAR1 activity | nih.gov |

| 3β,7β-Dihydroxy-12-oxo-5β-cholanic acid | Reduction of 3-keto and 7-keto groups of a tri-keto precursor | Product of enzymatic reduction by Ruminococcus sp. | nih.gov |

| 7-Acyl chenodeoxycholic acids | Acylation at the C-7 hydroxyl group | Demonstrates feasibility of selective chemical modification | nih.gov |

| 3α,7α-Dihydroxy-7β-isopropyl-5β-cholan-24-oic acid | Grignard reaction on 7-keto-lithocholic acid | Synthetic intermediate for structure-activity relationship studies | nih.gov |

Molecular and Cellular Investigations of 3,7 Diketo 5beta Cholan 24 Oic Acid Biological Activities

Modulation of Cellular Metabolic Processes

3,7-Diketo-5beta-cholan-24-oic acid, a derivative of bile acid, is implicated in various cellular metabolic pathways. lookchem.com Its structure, featuring ketone groups on the cholan nucleus, dictates its interaction with and modulation of metabolic processes, including the homeostasis of cholesterol, glucose, and lipids.

Impact on Cholesterol Homeostasis Mechanisms

Bile acids are central to the regulation of cholesterol homeostasis. They are synthesized from cholesterol in the liver, a process that represents a major route for cholesterol elimination from the body. ontosight.aimdpi.com The synthesis of bile acids, such as 3,7-Diketo-5beta-cholan-24-oic acid, is a key mechanism for maintaining cholesterol balance. mdpi.com By converting cholesterol into bile acids, the liver effectively reduces its cholesterol pool. mdpi.com Furthermore, bile acids facilitate the excretion of excess cholesterol into the bile. ontosight.ai

The regulation of cholesterol homeostasis is a complex process involving the interplay of various proteins and signaling pathways. mdpi.com Nuclear receptors, such as the Liver X Receptor (LXR), are activated by oxysterols, which are cholesterol derivatives. This activation leads to the transcription of genes involved in reverse cholesterol transport, a process that moves cholesterol from peripheral tissues back to the liver for excretion. mdpi.com Bile acids themselves act as signaling molecules, influencing the expression of genes involved in their own synthesis and transport, thereby indirectly affecting cholesterol levels. nih.gov The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, plays a significant role in both bile acid and cholesterol metabolism. nih.govresearchgate.net

Influence on Glucose Metabolic Pathways

Bile acids, including 3,7-Diketo-5beta-cholan-24-oic acid, have emerged as important signaling molecules in the regulation of glucose metabolism. lookchem.comnih.gov They can influence glucose homeostasis through various mechanisms, including the activation of specific receptors that modulate insulin (B600854) sensitivity and glucose production. nih.gov Research indicates that bile acid signaling can impact both hepatic gluconeogenesis and intestinal glucose absorption. acs.org

The activation of the G-protein-coupled receptor TGR5 by certain bile acids is one pathway through which they can influence glucose metabolism. nih.gov This can lead to improved glucose tolerance. Furthermore, the interaction of bile acids with the farnesoid X receptor (FXR) has been shown to play a role in glucose homeostasis. nih.gov The intricate interplay between bile acids and these receptors highlights their significance as metabolic regulators beyond their classical role in digestion. nih.gov

Effects on Lipid Regulation Pathways

3,7-Diketo-5beta-cholan-24-oic acid is involved in the regulation of lipid metabolism. lookchem.com Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. ontosight.ai They act as emulsifying agents, breaking down large fat globules into smaller micelles, which can then be acted upon by digestive enzymes. wikipedia.org

Beyond their role in digestion, bile acids are potent metabolic regulators of lipid homeostasis. nih.gov They influence the synthesis, transport, and metabolism of various lipids. The activation of the farnesoid X receptor (FXR) by bile acids is a key mechanism in this regulation, impacting both cholesterol and triglyceride metabolism. nih.gov This interaction can modulate the expression of genes involved in lipid transport and storage.

Signaling Molecule Characteristics and Receptor Interactions (e.g., TGR5, Nuclear Receptors)

3,7-Diketo-5beta-cholan-24-oic acid, as a bile acid derivative, functions as a signaling molecule by interacting with specific cellular receptors. lookchem.com The primary receptors implicated in bile acid signaling are the nuclear receptor FXR and the cell surface G-protein-coupled receptor TGR5. nih.gov The identification of these receptors has significantly advanced the understanding of how bile acids regulate metabolic processes. nih.gov

FXR is considered a master regulator of bile acid, lipid, and glucose metabolism. nih.govnih.govresearchgate.net The binding of bile acids to FXR initiates a cascade of transcriptional events that control the expression of numerous genes involved in these pathways. nih.gov TGR5, on the other hand, is expressed in various tissues and its activation by bile acids has been linked to effects on energy expenditure and glucose control. nih.gov The specific affinity and activation potential of 3,7-Diketo-5beta-cholan-24-oic acid for these receptors would determine its precise signaling effects.

| Receptor | Receptor Type | General Function in Bile Acid Signaling |

|---|---|---|

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Regulates bile acid synthesis and transport, lipid and glucose metabolism. nih.govnih.govresearchgate.net |

| TGR5 (GPBAR1) | G-protein-coupled receptor | Influences energy homeostasis, inflammation, and glucose metabolism. nih.gov |

Structure-Activity Relationship (SAR) Studies of Bile Acid Derivatives

The biological activity of bile acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how specific structural features, such as the number and position of hydroxyl or ketone groups, influence their interaction with receptors and their subsequent biological effects.

Correlation of Ketone Group Position with Biological Response

The position of ketone groups on the steroidal nucleus of a bile acid is a critical determinant of its biological activity. The presence of keto groups at positions C-3, C-6, or C-7, for instance, alters the molecule's shape and polarity, which in turn affects its ability to bind to and activate receptors like FXR. ontosight.ailipidmaps.org

For example, studies on various bile acid analogues have shown that modifications to the hydroxyl groups, such as oxidation to a ketone, can significantly impact FXR activation. nih.govresearchgate.net The stereochemistry of substituent groups is also crucial; for instance, hydroxyl groups in the β-position can diminish FXR activation compared to their α-epimers. nih.govresearchgate.net Therefore, the specific placement of the two ketone groups in 3,7-Diketo-5beta-cholan-24-oic acid at the C-3 and C-7 positions is expected to confer a distinct profile of receptor interaction and biological activity compared to other bile acids with different substitution patterns.

| Structural Feature | Impact on Biological Activity | Example |

|---|---|---|

| Position of Ketone Groups | Alters receptor binding affinity and activation. | The specific arrangement of ketones at C-3 and C-7 defines the unique activity profile of 3,7-Diketo-5beta-cholan-24-oic acid. |

| Stereochemistry of Substituents | Affects the three-dimensional shape and fit within a receptor's binding pocket. | β-oriented hydroxyl groups have been shown to decrease FXR activation compared to α-oriented groups. nih.govresearchgate.net |

Stereochemical Determinants of Bioactivity and Hydrophilicity

The biological functions and physicochemical properties of bile acids are intricately linked to their unique stereochemistry. In the case of 3,7-diketo-5β-cholan-24-oic acid, the "5β" designation is of paramount importance. This refers to the cis-configuration of the junction between the A and B rings of the steroid nucleus, which results in a bent molecular shape.

This specific stereochemical arrangement is a critical determinant of the biological activity of bile acids. The 5β-configuration enhances the facial amphipathicity of the molecule. This creates a distinct separation between the hydrophobic β-face and the more hydrophilic α-face, where hydroxyl groups are typically located in parent bile acids. This feature is crucial for the formation of micelles, which are essential for the emulsification and absorption of dietary lipids and fat-soluble vitamins in the intestine. nih.gov Comparatively, the 5α-isomers have a more planar A/B ring junction, which results in a less amphipathic molecule, rendering them less effective as emulsifiers and biologically inactive in the context of bile synthesis. nih.govnih.gov

The hydrophilicity of bile acids is generally determined by the number and orientation of polar functional groups, such as hydroxyl and carboxyl groups. While the oxidation of hydroxyl groups to keto groups in 3,7-diketo-5β-cholan-24-oic acid reduces its hydrophilicity compared to its dihydroxy precursors, the underlying 5β stereoisomerism continues to influence its interaction with aqueous and lipid environments.

Table 1: Comparison of 5α and 5β Stereoisomers of Cholanic Acid Derivatives

| Stereoisomer | A/B Ring Junction | Molecular Shape | Biological Role in Bile Synthesis |

| 5β-cholanic acid derivative | Cis-fused | Bent | Active, superior emulsifier |

| 5α-cholanic acid derivative | Trans-fused | Planar | Inactive |

Impact of Molecular Modifications on Biological Function

The chemical structure of bile acids, including 3,7-diketo-5β-cholan-24-oic acid, can be synthetically modified to alter their biological activities. These modifications can lead to the development of novel therapeutic agents with enhanced or targeted functions.

One area of investigation involves modifications of the steroid nucleus itself. For instance, the synthesis of C-nor-D-homo bile acid derivatives, where the C ring is contracted and the D ring is expanded, has been explored. The biological evaluation of these novel structures, including their 3,7-dioxo derivatives, has been undertaken to assess their potential in modulating cellular processes. For example, certain modified bile acids have been shown to boost mitochondrial function in cellular models of Parkinson's disease, suggesting a neuroprotective potential. mdpi.com

Another strategy involves the introduction of substituents at various positions on the bile acid scaffold. The synthesis of a 7-methyl derivative of a nor-chenodeoxycholic acid analogue, which involved a 7-keto intermediate, demonstrated that such modifications can influence the metabolic fate of the bile acid. researchgate.net Specifically, the 7-methyl group was designed to prevent bacterial 7-dehydroxylation in the intestine, a common metabolic step for natural bile acids. researchgate.net

Furthermore, the keto groups of 3,7-diketo-5β-cholan-24-oic acid can serve as synthetic handles for further chemical transformations. For example, the selective reduction of these keto groups can yield various hydroxy-substituted cholanoic acids, which may possess different biological activities. nih.gov

Table 2: Examples of Molecular Modifications of Bile Acid Skeletons and Their Biological Implications

| Modification | Example Compound/Target | Observed/Potential Biological Impact |

| Ring rearrangement | C-nor-D-homo bile acid derivatives | Potential neuroprotective effects by boosting mitochondrial function. mdpi.com |

| Alkylation | 7-methyl-nor-chenodeoxycholic acid analogue | Prevention of bacterial 7-dehydroxylation, altering metabolic pathway. researchgate.net |

| Reduction of keto groups | Hydroxy-substituted cholanoic acids | Creation of derivatives with potentially different biological activities. nih.govbiosynth.com |

Analytical Research Techniques for 3,7 Diketo 5beta Cholan 24 Oic Acid

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental to the analysis of 3,7-Diketo-5beta-cholan-24-oic acid, enabling its separation from a complex mixture of other bile acids and endogenous compounds. Both gas-liquid chromatography and liquid chromatography are routinely utilized for this purpose.

Gas-Liquid Chromatography (GLC) Applications

Gas-Liquid Chromatography (GLC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a powerful tool for the analysis of bile acids. However, due to the low volatility of 3,7-Diketo-5beta-cholan-24-oic acid, a derivatization step is essential prior to GLC analysis. This typically involves the methylation of the carboxylic acid group to form a methyl ester. nih.gov Common derivatization reagents include methanolic HCl or diazomethane.

The derivatized 3,7-Diketo-5beta-cholan-24-oic acid methyl ester can then be separated on a capillary column, often with a non-polar stationary phase like 5% phenyl polysiloxane. The temperature of the GC oven is programmed to ramp up gradually to ensure the separation of different bile acid esters based on their boiling points and interaction with the stationary phase. sigmaaldrich.com For instance, a study on the identification of a related dihydroxy-5-beta-cholan-24-oic acid involved its conversion to the corresponding dioxo-cholanoic acid, which is structurally analogous to the target compound, and subsequent analysis by GLC. nih.gov

Table 1: Illustrative Gas-Liquid Chromatography (GLC) Method Parameters for Bile Acid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization | Methylation of carboxylic acid (e.g., with methanolic HCl) |

| Column | Capillary column (e.g., SLB®-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. ~175°C, ramped to ~275°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) Techniques

Liquid Chromatography (LC) offers a versatile approach for the analysis of 3,7-Diketo-5beta-cholan-24-oic acid, often without the need for derivatization, especially when coupled with mass spectrometry. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common LC techniques employed.

For HPLC with Ultraviolet (UV) detection, derivatization may be necessary to enhance the chromophoric properties of the bile acid for sensitive detection. metabolon.com However, the advent of more sensitive detectors has reduced the reliance on this step. Modern LC methods typically utilize reversed-phase columns, such as C18, for the separation of bile acids. prnewswire.com The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), with a gradient elution profile to achieve optimal separation of various bile acid species. prnewswire.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for bile acid analysis due to its high resolution, sensitivity, and speed. nih.govresearchgate.net These methods can separate and quantify a wide range of bile acids, including isomers, in a single analytical run. nih.gov

Table 2: Representative Liquid Chromatography (LC) Method Parameters for Bile Acid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase (e.g., Acquity UPLC BEH C18, 1.7 µm) |

| Mobile Phase A | Water with formic acid or ammonium acetate |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Elution | Gradient elution |

| Flow Rate | 0.2-0.5 mL/min |

| Detector | Mass Spectrometer (MS) or UV Detector |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 3,7-Diketo-5beta-cholan-24-oic acid. Mass spectrometry provides information on the molecular weight and fragmentation pattern, while nuclear magnetic resonance spectroscopy offers detailed insights into the carbon-hydrogen framework.

Mass Spectrometry (MS) Applications (e.g., LC-ESI-TOF-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of bile acid analysis. For 3,7-Diketo-5beta-cholan-24-oic acid, Electrospray Ionization (ESI) is a common ionization technique, typically in negative ion mode, which generates the deprotonated molecule [M-H]⁻. High-resolution mass spectrometers, such as Time-of-Flight (TOF) analyzers, can determine the exact mass of the molecule with high accuracy, which aids in confirming its elemental composition.

The mass spectrum of 3,7-Dioxo-5beta-cholan-24-oic acid shows a prominent peak for the deprotonated molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides structural information that can be used to differentiate it from other bile acid isomers. Advanced fragmentation techniques like Electron Activated Dissociation (EAD) can provide diagnostic fragment ions that are crucial for distinguishing between closely related bile acid isomers.

Table 3: Mass Spectrometry Data for 3,7-Dioxo-5beta-cholan-24-oic acid

| Parameter | Value | Source |

|---|---|---|

| Formula | C₂₄H₃₆O₄ | |

| Exact Mass | 388.26136 | |

| Ionization Mode | ESI Negative | |

| Observed Ion | [M-H]⁻ | |

| Instrumentation | LC-ESI-TOF-MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules, including 3,7-Diketo-5beta-cholan-24-oic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 4: Representative ¹H and ¹³C NMR Data for a Related Diketo-cholanic Acid Derivative

| Nucleus | Key Chemical Shifts (δ, ppm) |

|---|---|

| ¹H NMR | A complex pattern of overlapping signals for the steroidal backbone protons. |

| ¹³C NMR | 210.43 (C=O), 210.32 (C=O), 179.48 (Carboxylic acid C=O), and a series of signals for the other carbon atoms of the cholane (B1240273) skeleton. |

Data from 3,7-Dioxo-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic acid as a representative example. mdpi.com

Integrated Analytical Platforms in Metabolomics Research

The study of 3,7-Diketo-5beta-cholan-24-oic acid is often conducted within the broader context of metabolomics, which involves the comprehensive analysis of all small molecule metabolites in a biological system. nih.gov Integrated analytical platforms, which typically combine a high-resolution separation technique like UPLC with a sensitive detection method like tandem mass spectrometry (UPLC-MS/MS), are essential for this type of research. nih.gov

These platforms allow for the simultaneous targeted quantification of a large panel of bile acids, including 3,7-Diketo-5beta-cholan-24-oic acid, in various biological samples such as serum, plasma, and tissues. metabolon.comnih.gov By providing a snapshot of the bile acid profile, these integrated systems enable researchers to investigate the perturbations in bile acid metabolism associated with various diseases, such as liver diseases, gastrointestinal disorders, and metabolic syndromes. metabolon.comprnewswire.com The combination of different analytical technologies, such as LC-MS and NMR, on these platforms can provide complementary information for a more complete understanding of the metabolome. nih.gov

Contemporary Research Perspectives and Future Directions

Unveiling Novel Metabolic Intermediates and Pathways involving 3,7-Diketo-5beta-cholan-24-oic Acid

3,7-Diketo-5beta-cholan-24-oic acid is recognized as a metabolic product formed through the oxidation of primary bile acids. lookchem.com It is structurally related to dehydrocholic acid (3,7,12-trioxo-5beta-cholanic acid), a synthetic bile acid produced by the oxidation of cholic acid. nih.govdrugbank.com Research on the metabolism of dehydrocholic acid in humans has provided significant insights into the pathways involving keto-bile acids.

When administered, dehydrocholic acid is rapidly metabolized in the liver, with its keto groups being sequentially and stereospecifically reduced. nih.gov The primary metabolites are not the original tri-keto acid but rather partially or completely reduced derivatives. nih.gov This metabolic cascade represents a significant pathway in which various keto-bile acid intermediates are formed. nih.gov

Studies have identified the major metabolites following the administration of dehydrocholic acid, as detailed in the table below. nih.gov These findings highlight a key metabolic pathway in humans for processing keto-bile acids and provide insight into the potential metabolic fate of related compounds like 3,7-Diketo-5beta-cholan-24-oic acid. nih.gov The reduction of the keto groups at positions 3, 7, and 12 appears to be a primary detoxification and metabolic route. nih.gov

Metabolites of Intravenously Administered [24-14C]Dehydrocholic Acid in Humans

| Metabolite | Chemical Name | Percentage of Recovered Radioactivity |

|---|---|---|

| Dihydroxy monoketo bile acid | 3alpha,7alpha-dihydroxy-12-keto-5beta-cholanoic acid | ~70% |

| Monohydroxy diketo acid | 3alpha-hydroxy-7,12-di-keto-5beta-cholanoic acid | ~20% |

| Cholic acid | 3alpha,7alpha,12alpha-trihydroxy-5beta-cholanoic acid | ~10% |

Data sourced from a study on the hepatic metabolism of dehydrocholic acid in humans. nih.gov

Advancements in Synthetic Accessibility for Research Probes and Standards

The availability of pure bile acid standards and probes is crucial for research. The synthesis of diketo bile acids like 3,7-Diketo-5beta-cholan-24-oic acid typically involves the oxidation of naturally occurring bile acids. evitachem.com Dehydrocholic acid, a tri-keto bile acid, is synthetically prepared through the oxidation of cholic acid, often using chromic acid. nih.govdrugbank.com

Similar oxidation methodologies can be applied to other bile acid precursors to generate specific diketo derivatives. evitachem.com For instance, the synthesis of 7,12-dioxo-5beta-cholan-24-oic acid starts with cholic acid, and the hydroxyl groups at positions 7 and 12 are converted to keto groups using oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC). evitachem.com The ability to selectively oxidize specific hydroxyl groups on the steroid nucleus allows for the creation of a variety of keto-bile acid derivatives for research purposes. These synthetic methods are foundational for producing research probes to investigate the biological activities and metabolic pathways of these molecules. chemicalbook.commdpi.com

Elucidation of Broader Biological System Interactions

Keto-bile acids are more than just metabolic intermediates; they are active biological molecules. lookchem.com The precursor to related keto-acids, dehydrocholic acid, is known to be a choleretic agent, meaning it increases the volume of bile secreted by the liver. pharmacompass.commedchemexpress.com This effect is thought to be caused by the hydrocholeretic properties of its hydroxy-keto metabolites. nih.gov It may also increase the permeability of tight junctions in the liver's bile canaliculi, facilitating exchange between bile and plasma. drugbank.compharmacompass.com

Beyond their effects on bile flow, bile acids are crucial signaling molecules that regulate lipid, glucose, and energy metabolism. nih.govlookchem.com They exert these effects by interacting with specific receptors, most notably the farnesoid X receptor (FXR), a nuclear receptor that acts as a primary sensor for bile acids. biosynth.comyoutube.com The activation of FXR by bile acids triggers a negative feedback loop that suppresses bile acid synthesis in the liver to prevent toxicity. youtube.com While the specific affinity of 3,7-Diketo-5beta-cholan-24-oic acid for FXR and other receptors like G protein-coupled receptors (GPCRs) is an area for further research, its structural similarity to other known signaling bile acids suggests it likely participates in this complex regulatory network. nih.govbiosynth.com Its levels may also serve as a biomarker for certain liver and metabolic disorders. lookchem.com

Systems Biology and Computational Modeling Applications in Bile Acid Research

The complexity of bile acid metabolism and signaling necessitates the use of systems biology and computational approaches. "Cholanology," the science of bile acids, increasingly employs these tools to understand the intricate network of interactions. core.ac.uk

Computational modeling is used to predict the physicochemical properties of bile acids. For example, predicted Collision Cross Section (CCS) values, which are important for compound identification in advanced analytical techniques like ion mobility-mass spectrometry, are available for various bile acids in public databases. uni.lu These data are critical for metabolomics studies that aim to profile the entire complement of bile acids in a biological sample.

Furthermore, metabolic network models, such as those found in the MetaNetX database, include various bile acid species and their enzymatic transformations. metanetx.org These models allow for in silico simulations of metabolic flux and can help predict how genetic or environmental perturbations affect the bile acid pool. Three-dimensional modeling of enzyme active sites also provides insight into how specific bile acids, including their keto derivatives, are recognized and processed by metabolic enzymes. ebi.ac.uk These computational and systems-level approaches are indispensable for deciphering the multifaceted roles of individual bile acids like 3,7-Diketo-5beta-cholan-24-oic acid within the broader biological system.

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| 3,7-Diketo-5beta-cholan-24-oic acid | 3,7-Diketocholanic acid, Dehydrochenodeoxycholic Acid |

| Dehydrocholic acid | 3,7,12-trioxo-5beta-cholanic acid, Triketocholanoic acid |

| Cholic acid | (3α,5β,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid |

| 3alpha,7alpha-dihydroxy-12-keto-5beta-cholanoic acid | Dihydroxy monoketo bile acid |

| 3alpha-hydroxy-7,12-di-keto-5beta-cholanoic acid | Monohydroxy diketo acid |

| 7,12-Dioxo-5beta-cholan-24-oic acid | - |

| 5beta-cholanic acid | Cholan-24-oic acid |

Q & A

Q. What are the established synthetic routes for 3,7-Diketo-5β-cholan-24-oic acid, and how are intermediates characterized?

The synthesis typically involves protecting the 3-keto group as a dimethyl ketal to prevent undesired side reactions, followed by selective reduction of the 7- and 12-oxo functionalities using sodium borohydride. Intermediates are purified via chromatographic techniques (e.g., column chromatography) and characterized using spectral data (NMR, IR) and physicochemical properties like melting points and optical rotation . For example, the 3-keto protection strategy ensures regioselectivity during reduction, critical for maintaining structural integrity .

Q. What analytical methods are recommended for confirming the purity and structural identity of 3,7-Diketo-5β-cholan-24-oic acid?

High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment, while structural confirmation relies on a combination of:

- NMR spectroscopy : To assign stereochemistry at C-3, C-7, and C-12 positions.

- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray crystallography : For absolute configuration determination in crystalline derivatives . Discrepancies in spectral data (e.g., unexpected proton couplings) should prompt re-evaluation of synthetic steps or purification protocols.

Q. How does the presence of 3,7-diketo groups influence the physicochemical properties compared to hydroxylated bile acids?

The keto groups at C-3 and C-7 increase hydrophobicity compared to hydroxylated analogs (e.g., cholic acid), reducing aqueous solubility. This affects aggregation behavior and membrane permeability, which can be quantified via partition coefficient (logP) measurements. The keto groups also alter hydrogen-bonding capacity, impacting interactions with nuclear receptors like FXR or TGR5 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3,7-Diketo-5β-cholan-24-oic acid?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or incubation times.

- Structural analogs : Impurities or unintended derivatives (e.g., 12-oxo contaminants) may skew results . Mitigation strategies include:

- Orthogonal assays : Validate findings using both in vitro (e.g., receptor-binding assays) and in silico (molecular docking) approaches.

- Strict QC protocols : Ensure synthetic intermediates are rigorously characterized to exclude structural variants .

Q. What in vivo models are suitable for studying the metabolic fate of 3,7-Diketo-5β-cholan-24-oic acid?

- Spgp knockout mice : These models lack the bile salt export pump, leading to intrahepatic cholestasis and accumulation of atypical bile acids. They are useful for studying hepatic metabolism and compensatory pathways, such as the upregulation of cholesterol 7α-hydroxylase (CYP7A1) .

- Germ-free rodents : To assess gut microbiota-dependent modifications (e.g., dehydroxylation or epimerization) . Bile acid profiling in serum, liver, and urine via LC-MS/MS is critical for tracking metabolic transformations .

Q. How do enzymatic hydroxylation patterns affect the biological activity of 3,7-Diketo-5β-cholan-24-oic acid derivatives?

Hydroxylation at C-12 or C-1β positions (e.g., 1β-hydroxydeoxycholic acid) can drastically alter receptor affinity. For example:

- 1β-hydroxylation : Reduces FXR activation but enhances anti-apoptotic effects in hepatocytes.

- 7-keto retention : May confer resistance to bacterial 7α-dehydroxylation, prolonging systemic exposure . Comparative studies using isogenic strains of Clostridium scindens can elucidate microbial modification pathways .

Q. What strategies are effective in isolating trace bile acid derivatives from complex biological matrices?

- Solid-phase extraction (SPE) : Use C18 cartridges with methanol/water gradients to enrich bile acids.

- Derivatization : Methylation or acetylation improves volatility for GC-MS analysis.

- Multi-dimensional LC-MS : Combines reversed-phase and hydrophilic interaction chromatography to resolve isomers (e.g., 3α vs. 3β-hydroxy derivatives) .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the cytotoxicity of 3,7-Diketo-5β-cholan-24-oic acid?

Variations in cytotoxicity assays may stem from:

- Cell type specificity : Primary hepatocytes vs. immortalized lines (e.g., HepaRG) exhibit differential sensitivity to bile acid-induced apoptosis.

- Concentration thresholds : Supraphysiological doses (≥100 µM) often used in vitro may not reflect in vivo conditions. Standardizing assay conditions (e.g., serum-free media, physiological bile acid concentrations) and including positive controls (e.g., deoxycholic acid) improves reproducibility .

Methodological Recommendations

- Stereochemical analysis : Use NOESY NMR to confirm spatial arrangements of keto/hydroxyl groups, which are critical for receptor interactions .

- Synthetic scalability : Optimize protecting group strategies (e.g., tert-butyldimethylsilyl ethers) to enhance yield and reproducibility for large-scale studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.